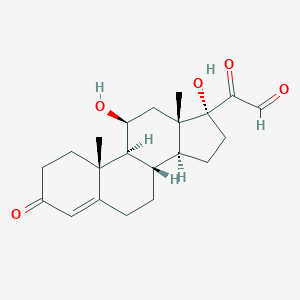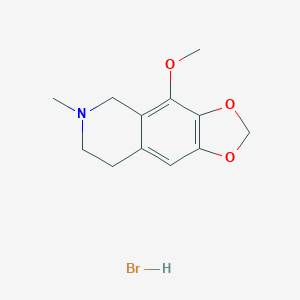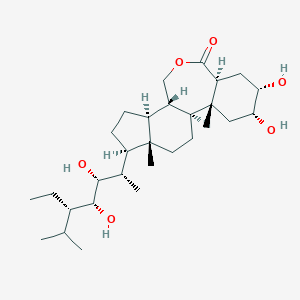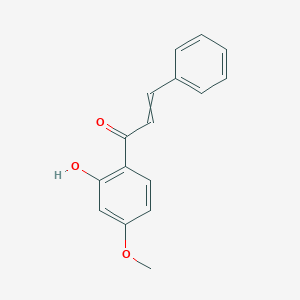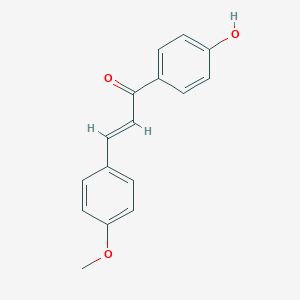
7-Hydroxyflavanone
概要
説明
7-ヒドロキシ-2-フェニルクロマン-4-オンは、7-ヒドロキシフラバノンとも呼ばれ、分子式C15H12O3のフラボノイド化合物です。これは、酸素含有ヘテロ環類に属し、クロマン-4-オン骨格を特徴としています。 この化合物は、様々な医薬品および合成化合物に含まれているため重要であり、幅広い生物学的および薬理学的活性を示します .
2. 製法
合成経路および反応条件
7-ヒドロキシ-2-フェニルクロマン-4-オンの合成は、通常、適切な前駆体を特定の条件下で環化させることを含みます。一般的な方法の1つは、2'-ヒドロキシアセトフェノンとベンズアルデヒドを塩基の存在下で使用し、続いて環化してクロマノン構造を形成することです。 反応条件は、多くの場合、環化プロセスを促進するために加熱と触媒の使用を伴います .
工業的生産方法
7-ヒドロキシ-2-フェニルクロマン-4-オンの工業的生産は、同様の合成経路を大規模に行う場合がありますが、より高い収率とコスト効率を目的としてプロセスが最適化されています。 連続フローリアクターと高度な触媒システムを使用すると、生産プロセスの効率を高めることができます .
3. 化学反応解析
反応の種類
7-ヒドロキシ-2-フェニルクロマン-4-オンは、以下のものを含む様々な化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてキノンを形成することができます。
還元: カルボニル基は、還元されてアルコールを形成することができます。
一般的な試薬および条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムが典型的な還元剤です。
主な生成物
これらの反応から生成される主な生成物には、キノン、アルコール、および様々な置換誘導体があり、使用される特定の試薬と条件によって異なります .
作用機序
7-ヒドロキシ-2-フェニルクロマン-4-オンの作用機序は、様々な分子標的と経路との相互作用を伴います。その効果は、主に以下によって発揮されます。
抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。
抗炎症作用: 炎症性サイトカインの産生を阻害します。
抗菌作用: 細菌の細胞膜を破壊し、酵素活性を阻害します.
生化学分析
Biochemical Properties
7-Hydroxyflavanone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the enzyme sterol 14-α demethylase and DNA gyrase B . These interactions are crucial for its biological activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The specifics of its interaction with transporters or binding proteins, as well as its effects on localization or accumulation, are areas of active research .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2’-hydroxyacetophenone and benzaldehyde in the presence of a base, followed by cyclization to form the chromanone structure. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 7-hydroxy-2-phenylchroman-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-Hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
7-ヒドロキシ-2-フェニルクロマン-4-オンは、以下のものを含む幅広い科学研究における応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗酸化作用と抗炎症作用が研究されています。
医学: 抗がん作用や抗菌作用など、潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
- 7-ヒドロキシフラボン
- 7,8-ジヒドロキシフラボン
- 7-ヒドロキシ-4-メチルクマリン
独自性
7-ヒドロキシ-2-フェニルクロマン-4-オンは、その特有のクロマン-4-オン骨格により、他の類似化合物とは異なる生物学的活性を示すため、独自性があります。 7位におけるヒドロキシル基と2位におけるフェニル基は、その独特の化学的性質と反応性に寄与しています .
特性
IUPAC Name |
7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJPHCXKPCPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022430 | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-36-2 | |
| Record name | 7-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyflavanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC64495H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





